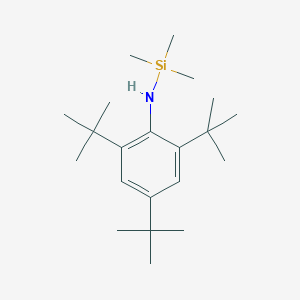

2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline

Description

2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline (CAS: 101455-63-4) is a sterically hindered aniline derivative with the molecular formula C21H39NSi and a molecular weight of 333.63 g/mol. Its structure features three tert-butyl groups at the 2, 4, and 6 positions of the benzene ring and a trimethylsilyl (TMS) group attached to the nitrogen atom. This compound is primarily used in research settings, particularly in coordination chemistry and catalysis, where steric bulk and electronic tuning are critical .

Properties

IUPAC Name |

2,4,6-tritert-butyl-N-trimethylsilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NSi/c1-19(2,3)15-13-16(20(4,5)6)18(22-23(10,11)12)17(14-15)21(7,8)9/h13-14,22H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUWRUQQNBTATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N[Si](C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399751 | |

| Record name | 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101455-63-4 | |

| Record name | 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101455-63-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Procedure

-

Deprotonation :

-

Silylation :

Key Data Table

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2,4,6-Tri-tert-butylaniline | |

| Base | n-BuLi (1.0 equiv) | |

| Solvent | THF | |

| Temperature (Step 1) | 20°C | |

| Temperature (Step 2) | 0°C | |

| Reaction Time (Step 2) | 12 hours | |

| Yield | 94.3% |

Alternative Catalytic Approaches

While the primary method dominates the literature, a modified protocol reported in Organic Syntheses highlights the use of lithium amide intermediates for large-scale synthesis. This method integrates the lithiation step with subsequent silylation but employs a catalytic system involving Rh(esp) (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) and trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE).

Reaction Conditions

-

Catalyst : Rh(esp) (2 mol%)

-

Acid : TFA (2 equiv)

-

Solvent : TFE

-

Temperature : 0°C to 20°C

-

Time : 25 hours

This method, though lower-yielding, is notable for its compatibility with acid-sensitive substrates and its applicability in catalytic C–H amination reactions.

Characterization and Physicochemical Properties

Post-synthesis characterization of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline is critical for confirming its structure and purity. Key properties include:

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed for structural validation. For example, H NMR spectra typically show singlet resonances for the tert-butyl groups (δ 1.2–1.4 ppm) and the TMS moiety (δ 0.2–0.4 ppm).

Critical Analysis of Methodologies

Advantages of the Primary Route

Limitations

-

Moisture Sensitivity : Both n-BuLi and ClSiMe require strict anhydrous conditions.

-

Cost : tert-Butyl-substituted anilines are expensive starting materials.

Industrial and Research Applications

While the provided sources focus on synthesis, 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline is primarily utilized as:

Chemical Reactions Analysis

Substitution Reactions

The trimethylsilyl group undergoes nucleophilic substitution with halides or alkylating agents, producing derivatives with varied functional groups.

Example : Reaction with alkyl iodides under high pressure forms quaternary ammonium salts .

Oxidation Reactions

The aniline core is oxidized to nitroso or nitro derivatives using agents like potassium permanganate .

Mechanism : Steric hindrance slows reaction rates but enhances selectivity .

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH4) yields secondary amines, retaining steric bulk .

Catalyst Development

Serves as a precursor for sterically demanding ligands in metal-catalyzed reactions (e.g., rhodium-catalyzed multicomponent reactions) .

Pharmaceutical Research

Derivatives show promise as enzyme inhibitors or receptor antagonists, with steric effects enhancing bioactivity .

| Compound | IC50 (μM) |

|---|---|

| Parent Compound | 41 ± 3 |

| Triazole Derivative | 9.6 ± 0.7 |

Anticancer Activity

A triazole-modified derivative demonstrated enhanced potency against HeLa cells (IC50 = 9.6 μM vs. 41 μM for the parent).

Steric Hindrance in Material Science

The tert-butyl groups prevent polymerization in specialty chemical production, enabling controlled reactivity .

Scientific Research Applications

Organic Synthesis

2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline serves as a precursor for synthesizing complex organic molecules. Its bulky structure allows researchers to study reaction mechanisms and kinetics effectively. It can undergo various reactions:

- Substitution Reactions: Replacement of the trimethylsilyl group with different functional groups.

- Oxidation Reactions: Conversion to nitroso or nitro derivatives.

- Reduction Reactions: Formation of corresponding amine derivatives .

Biological Applications

The compound is being explored for its potential in pharmaceutical development. Its structure allows it to act as an enzyme inhibitor or receptor antagonist, making it a candidate for drug design targeting specific biological pathways .

Material Science

In industry, this compound is utilized in producing specialty chemicals and materials where steric hindrance is advantageous. Its unique properties make it suitable for applications requiring stability and selectivity in chemical reactions .

Case Study 1: Synthesis of Complex Organic Molecules

Researchers have utilized 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline as a key intermediate in synthesizing various organic compounds. One notable study demonstrated its use in synthesizing novel enzyme inhibitors by modifying the trimethylsilyl group to enhance bioactivity .

Case Study 2: Pharmaceutical Development

A recent investigation focused on the compound's role in developing receptor antagonists for treating neurological disorders. The steric hindrance provided by the tert-butyl groups was found to significantly enhance binding affinity to target receptors .

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline depends on its application. In chemical reactions, the steric hindrance provided by the tert-butyl groups can influence the reactivity and selectivity of the compound. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The trimethylsilyl group can also play a role in stabilizing the compound or facilitating its transport across cell membranes.

Comparison with Similar Compounds

Data Tables

Table 1: Reactivity of Silylated Anilines in Metalation Reactions

Table 2: Catalyst Performance in Hydroaminoalkylation

| Catalyst Structure | Substrate | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| N-((TMS)methyl)aniline | Allylbenzene | 55 | Moderate | |

| 2,4,6-Tri-tert-butyl-N-TMS-aniline | Not tested (predicted) | <30 | High | - |

Biological Activity

2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline is an organic compound with significant interest in various fields, including medicinal chemistry and materials science. This compound exhibits unique biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C21H39NSi

- Molecular Weight : 333.63 g/mol

- CAS Number : 101455-63-4

The compound features a tri-tert-butyl group and a trimethylsilyl moiety attached to an aniline structure, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of 2,4,6-tri-tert-butyl-N-(trimethylsilyl)aniline has been studied primarily in the context of its potential as a pharmaceutical agent. It has shown promise in various assays related to cancer research and as a bioisostere for amide bonds.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, the incorporation of a triazole ring in related compounds has been shown to enhance biological activity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Parent Compound | HeLa (cervical carcinoma) | 41 ± 3 |

| Triazole Derivative | HeLa | 9.6 ± 0.7 |

This data suggests that modifications to the structure can significantly improve potency against specific cancer types .

The mechanism by which 2,4,6-tri-tert-butyl-N-(trimethylsilyl)aniline exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in proliferation and apoptosis. The presence of the trimethylsilyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

Case Studies

- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that compounds similar to 2,4,6-tri-tert-butyl-N-(trimethylsilyl)aniline possess significant antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity.

- Bioisosteric Applications : The compound has been explored as a bioisostere for amide bonds, providing insights into how structural changes can lead to improved stability and activity in therapeutic applications .

Synthesis and Derivatives

The synthesis of 2,4,6-tri-tert-butyl-N-(trimethylsilyl)aniline involves the reaction of 2,4,6-tri-tert-butylaniline with chlorotrimethylsilane under controlled conditions:

- Stage 1 : Reaction with n-butyllithium in tetrahydrofuran (THF) at room temperature.

- Stage 2 : Addition of chlorotrimethylsilane in THF at low temperatures.

This synthetic pathway yields high purity and substantial yields (approximately 94%) of the desired product .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline, and how is its structural integrity validated in academic research?

- Methodology : The synthesis typically involves introducing tert-butyl groups via Friedel-Crafts alkylation to a benzene ring, followed by silylation of the amine group using trimethylsilyl chloride. Purification is achieved through column chromatography or recrystallization. Structural validation employs X-ray crystallography (e.g., crystallographic twofold axis symmetry reported for the parent 2,4,6-tri(tert-butyl)aniline derivative ) and NMR spectroscopy (e.g., tert-butyl proton signals at δ ~1.3 ppm and trimethylsilyl protons at δ ~0.3 ppm). Mass spectrometry confirms molecular weight (333.63 g/mol) .

Q. How does steric hindrance from tert-butyl and trimethylsilyl groups influence the compound’s reactivity in organic transformations?

- Analysis : The bulky tert-butyl groups at the 2,4,6-positions restrict electrophilic substitution, directing reactivity toward the para-amine site. The trimethylsilyl group enhances stability against hydrolysis compared to free aniline derivatives. This steric protection is critical in Ir-catalyzed reactions, where the compound acts as an α-aminomethyl radical precursor without undergoing undesired side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the divergent product selectivity in Ir-catalyzed reactions involving cyclic α,β-unsaturated carbonyl compounds?

- Experimental Design : Under visible-light Ir catalysis, the compound generates α-aminomethyl radicals via single-electron transfer. Selectivity between direct addition (e.g., product 17 with 2-cyclopentenone) and domino cyclization (e.g., tricyclic product 16) depends on substrate strain and solvent polarity. Methanol stabilizes ionic intermediates, favoring direct addition (41–67% yield), while nonpolar solvents like CH₂Cl₂ promote cyclization . Radical trapping experiments and kinetic studies are recommended to confirm pathways .

Q. How can researchers resolve contradictions in stereochemical outcomes reported for diastereomeric products in radical addition reactions?

- Methodology : Diastereomer ratios are analyzed via ¹H NMR coupling constants (e.g., 3JHH = 7.3 Hz for cis products vs. ≥10 Hz for trans) and chromatography. For inseparable mixtures, NOESY or computational modeling (DFT) can assign configurations. Solvent optimization (e.g., MeOH vs. CH₂Cl₂) and temperature control are critical to modulate selectivity .

Q. Why does the compound exhibit limited efficacy as an additive in vanadium-catalyzed [2+2+1] cycloadditions, and how can this be addressed?

- Data Contradiction : Despite structural similarity to bis(trimethylsilyl)aniline, 20 mol% of the compound failed to improve yields in vanadium-catalyzed reactions. This suggests that vanadium-mono(imide) species, not silyl-protected amines, are the active catalytic intermediates. Researchers should explore alternative additives or pre-formed vanadium-amide complexes to enhance catalytic turnover .

Q. What strategies mitigate byproduct formation in Peterson olefinations using silylated aniline derivatives?

- Optimization : Byproduct N,N-bis(trimethylsilyl)aniline arises from imine electrophile decomposition. Using CsF in DMF at 80°C improves silane activation while minimizing side reactions. Autocatalytic cycles can propagate olefin formation; stoichiometric control of reagents and imine stability screening (e.g., electron-deficient aldehydes) are advised .

Safety and Handling in Academic Settings

Q. What safety protocols are essential when handling 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline in catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.